Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate
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Description
Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H20N4O3S2 and its molecular weight is 488.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are known to mediate a wide range of events under both normal and pathological conditions .
Mode of Action
This compound interacts with its target, the A2B receptor, by binding to it . This interaction can lead to various changes, such as the regulation of angiogenic factors like basic fibroblast growth factor and vascular endothelial growth factor .
Biochemical Pathways
The interaction of this compound with the A2B receptor affects pathways related to angiogenesis . This can lead to downstream effects such as the regulation of tumor growth .
Result of Action
The molecular and cellular effects of this compound’s action include the regulation of angiogenic factors and potentially the reduction of metastasis and regulation of oral squamous cell carcinoma .
Action Environment
Factors such as temperature have been noted to influence the synthesis of related compounds
Properties
IUPAC Name |
ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S2/c1-2-32-24(31)22-18(16-8-4-3-5-9-16)14-33-23(22)26-21(30)15-34-25-28-27-20-13-12-17-10-6-7-11-19(17)29(20)25/h3-14H,2,15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJMDFUGYVOKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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